2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzaldehyde.
Cyclization and Formation of the Tricyclic Core: The intermediate is then subjected to a cyclization reaction with ethylamine and formaldehyde under acidic conditions to form the tricyclic core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of acids or halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. Its tricyclic structure can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives could be explored for their therapeutic potential. For example, they may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 2-[4-(Ethoxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
Compared to similar compounds, 2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is unique due to the presence of the allyloxy group
This detailed overview should provide a comprehensive understanding of 2-[4-(Allyloxy)phenyl]-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-ethyl-7-methyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H26N2O2/c1-4-10-24-16-8-6-15(7-9-16)17-21-11-19(3)12-22(17)14-20(5-2,13-21)18(19)23/h4,6-9,17H,1,5,10-14H2,2-3H3 |
InChI Key |
JVCCEGFGIBDTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.